molecular formula C5H11NO3 B3317909 3-hydroxy-4-(methylamino)butanoic acid CAS No. 98137-59-8

3-hydroxy-4-(methylamino)butanoic acid

Número de catálogo: B3317909
Número CAS: 98137-59-8
Peso molecular: 133.15
Clave InChI: CEVWBQXHZSGQOT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-hydroxy-4-(methylamino)butanoic acid is a useful research compound. Its molecular formula is C5H11NO3 and its molecular weight is 133.15. The purity is usually 95%.
BenchChem offers high-quality 3-hydroxy-4-(methylamino)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-hydroxy-4-(methylamino)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-hydroxy-4-(methylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-6-3-4(7)2-5(8)9/h4,6-7H,2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVWBQXHZSGQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Monograph: 3-Hydroxy-4-(methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Experimental Guide Subject: N-Methyl-GABOB / 4-(Methylamino)-3-hydroxybutanoic acid CAS Registry Number: 1864061-06-2 (HCl salt), 1119-48-8 (Base structure ref)

Executive Summary & Structural Characterization

3-Hydroxy-4-(methylamino)butanoic acid is a functionalized amino acid derivative, structurally characterized as the N-methylated analogue of


-amino-

-hydroxybutyric acid (GABOB). It serves as a critical chiral building block in pharmaceutical synthesis and a metabolic marker in the carnitine biosynthesis pathway.

Unlike simple GABA analogues, the presence of the C3-hydroxyl group introduces a chiral center, creating (R) and (S) enantiomers with distinct pharmacological profiles. The molecule exists primarily as a zwitterion in physiological solution, exhibiting high water solubility and low lipophilicity.

Physicochemical Profile[1][2][3][4][5][6]
PropertyValue / Description
IUPAC Name 3-Hydroxy-4-(methylamino)butanoic acid
Molecular Formula C

H

NO

Molecular Weight 133.15 g/mol
Chiral Center C3 (Can exist as R or S)
pKa (Predicted) Acid: ~4.5
LogP -2.5 (Highly Polar)
Solubility Water (High), Methanol (Moderate), Non-polar solvents (Negligible)

Synthetic Methodology (Chemo-Enzymatic Route)

Rationale for Protocol Selection

While traditional synthesis involving the ring-opening of epichlorohydrin with methylamine is possible, it often suffers from regioselectivity issues and polymerization byproducts. The Chemo-Enzymatic Route via Ethyl 4-chloro-3-hydroxybutanoate is selected here for its superior enantiomeric excess (ee >98%) and scalability. This protocol ensures the integrity of the chiral center, which is critical for biological applications.

Protocol: Enantioselective Synthesis
Phase 1: Biocatalytic Reduction (Precursor Synthesis)

Objective: Stereoselective reduction of ethyl 4-chloroacetoacetate to (S)-ethyl 4-chloro-3-hydroxybutanoate.

  • Reagents: Ethyl 4-chloroacetoacetate (1.0 eq), Glucose (5.0 eq), NADP+ (catalytic), Ketoreductase (KRED) or Baker's Yeast (Saccharomyces cerevisiae).

  • Solvent System: Phosphate Buffer (pH 7.0) / Butyl Acetate biphasic system.

  • Procedure:

    • Suspend activated yeast or KRED enzyme in buffer.

    • Add glucose (cofactor regeneration).

    • Add substrate dropwise to maintain concentration < 2% (w/v) to prevent enzyme inhibition.

    • Incubate at 30°C with vigorous stirring for 24-48 hours.

    • Self-Validation Step: Extract a small aliquot with ethyl acetate. Analyze via Chiral GC. If ee < 95%, extend reaction time or add fresh cofactor.

  • Workup: Filter biomass. Extract aqueous phase with ethyl acetate (

    
    ). Dry over MgSO
    
    
    
    and concentrate.
Phase 2: Amination and Hydrolysis

Objective: Displacement of chloride with methylamine and ester hydrolysis.

  • Reagents: (S)-Ethyl 4-chloro-3-hydroxybutanoate, Aqueous Methylamine (40%), NaOH (1M).

  • Procedure:

    • Dissolve the chiral chloro-ester in THF/Water (1:1).

    • Cool to 0°C. Add Methylamine (5.0 eq) slowly. Note: Excess amine prevents bis-alkylation.

    • Stir at room temperature for 12 hours. Monitor disappearance of chloride starting material via TLC (SiO

      
      , MeOH/DCM).
      
    • Once amination is complete, add NaOH (2.0 eq) to hydrolyze the ethyl ester. Heat to 50°C for 2 hours.

    • Purification: Neutralize with HCl to pH 7.0. The product is extremely polar. Purify using Ion Exchange Chromatography (Dowex 50W, H+ form). Elute with dilute NH

      
      OH.
      
    • Crystallization: Lyophilize the eluate to obtain the white zwitterionic solid.

Synthesis Workflow Diagram

Synthesispathway start Ethyl 4-chloroacetoacetate step1 Biocatalytic Reduction (KRED / Baker's Yeast) start->step1 inter (S)-Ethyl 4-chloro-3-hydroxybutanoate (Chiral Intermediate) step1->inter >98% ee step2 Amination (MeNH2, excess) inter->step2 step3 Hydrolysis (NaOH, then Ion Exchange) step2->step3 final 3-Hydroxy-4-(methylamino)butanoic acid (Target) step3->final

Figure 1: Chemo-enzymatic synthesis pathway ensuring high optical purity. The use of a biocatalyst in Step 1 defines the stereochemistry for the final product.

Pharmacological & Biochemical Interface[9]

Mechanism of Action

3-Hydroxy-4-(methylamino)butanoic acid functions at the intersection of neurotransmission and lipid metabolism.

  • GABAergic Activity:

    • As an N-methylated analogue of GABOB, it exhibits partial agonist activity at GABA-B receptors . The N-methyl group introduces steric bulk that reduces affinity compared to GABOB, but may enhance blood-brain barrier (BBB) penetration due to slightly increased lipophilicity.

    • It acts as a substrate for the Betaine/GABA Transporter (BGT-1) , potentially competing with GABA for reuptake.

  • Carnitine Biosynthesis Link:

    • L-Carnitine is 3-hydroxy-4-(trimethylammonio)butanoate. The target molecule is the mono-methyl analogue.

    • It serves as a metabolic intermediate in the demethylation of carnitine or as a competitive inhibitor of carnitine acetyltransferase (CAT), affecting fatty acid transport into mitochondria.

Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_pharma Pharmacophore Features Target 3-Hydroxy-4-(methylamino)butanoic acid GABA GABA (Neurotransmitter) Target->GABA Structural Analog Carnitine L-Carnitine (Lipid Transport) Target->Carnitine Demethylated Analog Receptor GABA-B Receptor (Agonist Potential) Target->Receptor N-Methyl Steric Effect (Reduced Affinity) Enzyme Carnitine Biosynthesis (Inhibition/Regulation) Target->Enzyme Competitive Binding P1 C3-Hydroxyl: H-Bond Donor Target->P1 P2 Carboxylate: Anionic Binding Target->P2 P3 Sec-Amine: Cationic Center Target->P3

Figure 2: Structure-Activity Relationship (SAR) mapping the molecule's dual role in GABAergic signaling and carnitine metabolism.

Analytical Profiling & Quality Control

Due to the lack of a chromophore and high polarity, standard UV-HPLC is insufficient. The following protocol is the industry standard for quantification.

Protocol: HPLC-MS/MS with Derivatization
  • Derivatization:

    • Reagent: FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride).

    • Reasoning: FMOC reacts with the secondary amine to increase lipophilicity and provide UV/Fluorescence detectability.

    • Method: Mix sample (10 µL) with Borate buffer (pH 8.5) and FMOC-Cl in acetonitrile. Incubate 10 min. Stop with 1% Acetic Acid.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

  • Mass Spectrometry (Detection):

    • Mode: ESI Positive (Electrospray Ionization).

    • MRM Transition: Monitor parent ion [M+H]+ 134.1

      
       fragment ions (loss of H2O and COOH).
      

References

  • PubChem. (2025).[1] 4-(Methylamino)butanoic acid and related hydroxy-analogues. National Library of Medicine. Available at: [Link][2]

  • Kita, K., et al. (2002). "Enantioselective synthesis of beta-hydroxy esters using Baker's Yeast." Tetrahedron: Asymmetry, 13(8), 845-850. (Contextual synthesis reference).
  • Kerr, D. I. B., & Ong, J. (1995). "GABA-B receptor pharmacology: Agonists and Antagonists." Medicinal Research Reviews.

Sources

Methodological & Application

synthesis of 3-hydroxy-4-(methylamino)butanoic acid from epichlorohydrin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3-Hydroxy-4-(methylamino)butanoic Acid from Epichlorohydrin

Executive Summary

This guide details the synthesis of 3-hydroxy-4-(methylamino)butanoic acid (also known as N-methyl-GABOB or a carnitine analog) utilizing epichlorohydrin as the chiral pool starting material.

While direct amination of epoxides is common, this protocol utilizes a "Cyanide-First" strategy . This route is superior for scale-up as it establishes the carbon skeleton regioselectively before introducing the nucleophilic amine, thereby minimizing polymerization side-reactions common in epoxy-amine chemistry. The method described achieves high regiocontrol, preserving the stereochemistry of the starting epichlorohydrin (e.g., (R)-epichlorohydrin yields (R)-target).

Key Applications:

  • Precursor for L-Carnitine analogs.

  • GABAergic drug discovery (GABOB derivatives).

  • Chiral building blocks for peptidomimetics.

Strategic Reaction Analysis

The synthesis consists of three distinct chemical transformations. Understanding the "Why" behind each step is crucial for troubleshooting.

  • Regioselective Ring Opening (Cyanation):

    • Challenge: Epichlorohydrin is prone to polymerization in strong base or acid.

    • Solution: We utilize a pH-controlled (pH 8–10) aqueous/alcoholic system. Cyanide attacks the less substituted carbon of the epoxide ring.

    • Result: Formation of 4-chloro-3-hydroxybutanenitrile .[1][2][3][4] The chlorine atom is preserved as a leaving group for the next step.

  • Nucleophilic Substitution (Amination):

    • Challenge: Preventing bis-alkylation (one amine reacting with two alkyl chlorides).

    • Solution: Use of a significant molar excess of methylamine.

    • Result: Displacement of the terminal chloride to form 4-(methylamino)-3-hydroxybutanenitrile .

  • Hydrolysis:

    • Challenge: Converting the nitrile to the acid without racemization (if chiral) or degradation.

    • Solution: Acid-catalyzed hydrolysis (HCl).

    • Result:3-hydroxy-4-(methylamino)butanoic acid .[5]

Visual Roadmap (Pathway Diagram)

The following diagram illustrates the reaction flow, including critical intermediates and reagents.

SynthesisPath Epi Epichlorohydrin (Starting Material) Cyanation Step 1: Cyanation (NaCN, MgSO4, pH 8-9) Epi->Cyanation Inter1 4-Chloro-3-hydroxy- butanenitrile Cyanation->Inter1 Regioselective Opening Amination Step 2: Amination (MeNH2, aq) Inter1->Amination Inter2 4-(Methylamino)-3-hydroxy- butanenitrile Amination->Inter2 Cl Displacement Hydrolysis Step 3: Hydrolysis (Conc. HCl, Reflux) Inter2->Hydrolysis Target 3-Hydroxy-4-(methylamino)- butanoic acid (Target) Hydrolysis->Target Nitrile -> Acid

Figure 1: Step-wise synthetic pathway from Epichlorohydrin to N-methyl-GABOB.[6]

Detailed Experimental Protocols

Step 1: Synthesis of 4-Chloro-3-hydroxybutanenitrile

This step establishes the carbon backbone. Temperature control is critical to prevent runaway exotherms.

Reagents:

  • Epichlorohydrin (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq) [DANGER: Highly Toxic]

  • Magnesium Sulfate (MgSO₄[7]·7H₂O) (1.0 eq) – Acts as a buffer/catalyst

  • Water (Solvent)

Protocol:

  • Setup: In a fume hood equipped with a scrubber, charge a 3-neck round-bottom flask with water (3 mL per gram of NaCN) and MgSO₄·7H₂O.

  • Cooling: Cool the solution to 10°C using an ice/water bath.

  • Cyanide Addition: Add NaCN in a single portion. Stir until dissolved.

  • Epichlorohydrin Addition: Add Epichlorohydrin dropwise via an addition funnel over 60 minutes.

    • Critical Control: Maintain internal temperature between 10–15°C . Do not exceed 20°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 24 hours. The mixture will turn dark red-brown.[7]

  • Workup: Extract the reaction mixture continuously with Ethyl Acetate (EtOAc) for 24 hours (or perform multiple batch extractions).

  • Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Distill the residue under high vacuum (approx. 0.5 mmHg). Collect the fraction boiling at ~110–115°C.

    • Yield Expectation: 70–80%.[4][8]

    • Validation: IR should show a sharp nitrile peak (~2250 cm⁻¹) and broad OH stretch.

Step 2: Synthesis of 4-(Methylamino)-3-hydroxybutanenitrile

This step displaces the chloride with methylamine.

Reagents:

  • 4-Chloro-3-hydroxybutanenitrile (from Step 1)[2][3][4]

  • Methylamine (40% aqueous solution) (5.0 eq)

Protocol:

  • Setup: Place the nitrile from Step 1 into a pressure vessel or a round-bottom flask with a highly efficient reflux condenser (dry ice/acetone) if not using pressure.

  • Addition: Add the 40% aqueous Methylamine solution.

  • Reaction: Stir at room temperature for 16 hours.

    • Note: Mild heating (40°C) can accelerate the reaction, but increases pressure.

  • Monitoring: Monitor by TLC (EtOAc/MeOH) for the disappearance of the starting chloride.

  • Workup: Concentrate the mixture under reduced pressure to remove excess methylamine and water.

    • Caution: Methylamine gas will evolve; use a trap.

  • Intermediate: The residue is a crude oil containing the amino-nitrile. It is usually sufficiently pure for the hydrolysis step.

Step 3: Hydrolysis to 3-Hydroxy-4-(methylamino)butanoic acid

Final conversion of the nitrile to the carboxylic acid.

Reagents:

  • Crude Amino-nitrile (from Step 2)[3]

  • Concentrated HCl (37%)

Protocol:

  • Hydrolysis: Dissolve the crude oil in concentrated HCl (5 mL per gram of starting material).

  • Reflux: Heat the mixture to reflux (~100°C) for 4–6 hours.

    • Observation: Ammonium chloride (NH₄Cl) will form as a byproduct.

  • Concentration: Evaporate the hydrolysis mixture to dryness under reduced pressure to obtain a solid residue.

  • Purification (Ion Exchange):

    • Dissolve the residue in a minimum amount of water.

    • Load onto a column of Dowex 50W-X8 (H+ form) cation exchange resin.

    • Wash the column with distilled water to remove non-basic impurities (and unreacted organic acids).

    • Elute the target amino acid with 1M NH₄OH (Ammonium Hydroxide) .

  • Isolation: Collect Ninhydrin-positive fractions. Evaporate the ammonia/water to yield the free amino acid.

  • Crystallization: Recrystallize from Water/Ethanol if necessary.

Quantitative Data Summary

ParameterStep 1 (Cyanation)Step 2 (Amination)Step 3 (Hydrolysis)
Limiting Reagent EpichlorohydrinChloro-nitrileAmino-nitrile
Stoichiometry 1.0 : 1.2 (Epi:CN)1.0 : 5.0 (Nit:MeNH₂)Excess Acid
Temperature 10–15°C (Add), 25°C (Run)25–40°C100°C (Reflux)
Time 24 Hours16 Hours4–6 Hours
Typical Yield 75%>90% (Crude)60–70% (Isolated)
Key Risk Exotherm / HCNPressure / Gas EvolutionCorrosive Fumes

Safety & Troubleshooting (Self-Validating Systems)

  • Cyanide Safety: This protocol generates HCN gas if the pH drops below 7. Always maintain the reaction pH between 8–10 during Step 1.[3] Keep a cyanide antidote kit available.

    • Validation: Use pH strips constantly during the addition of epichlorohydrin.

  • Self-Validation of Step 1: Before proceeding to Step 2, check the refractive index or IR of the intermediate. Pure 4-chloro-3-hydroxybutanenitrile has a refractive index (

    
    ) of approx.[9] 1.474.[9] If significantly different, purification is required.
    
  • Stereochemistry: If using (R)-Epichlorohydrin, the specific rotation

    
     of the intermediate nitrile should be checked (approx +11° neat) to ensure no racemization occurred.
    

References

  • Organic Syntheses, Coll.[8][10] Vol. 5, p. 614 (1973); Vol. 41, p. 53 (1961). Glutaronitrile, 3-hydroxy-. (Describes the MgSO4 catalyzed opening of epichlorohydrin with cyanide).

  • Organic Syntheses, Coll. Vol. 1, p. 233 (1941); Vol. 3, p. 47 (1923). Epichlorohydrin. (Background on the starting material properties).

  • Sigma-Aldrich Product Data. (R)-(+)-4-Chloro-3-hydroxybutyronitrile. (Physical data for validation of the intermediate).

  • Kaneko, T. et al. "Synthesis of Carnitine and its Analogues." Bulletin of the Chemical Society of Japan, 1962. (Foundational work on converting chloro-hydroxy-nitriles to amino acids).

Sources

High-Efficiency Derivatization of 3-Hydroxy-4-(methylamino)butanoic Acid for GC-MS Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 3-hydroxy-4-(methylamino)butanoic acid , a polar, zwitterionic metabolite structurally related to GABOB and carnitine precursors. Due to its amphoteric nature (containing carboxylic acid, secondary amine, and hydroxyl moieties), this analyte is non-volatile and thermally unstable, necessitating robust derivatization.[1] This note prioritizes Silylation (MSTFA/TMCS) as the gold-standard method for structural elucidation and quantification, ensuring complete capping of all three functional groups. An alternative Alkyl Chloroformate (MCF) protocol is provided for rapid screening in aqueous matrices.

Introduction & Chemical Strategy

The Challenge

3-hydroxy-4-(methylamino)butanoic acid (


, MW: 133.15) presents a "perfect storm" for GC analysis:
  • Zwitterionic Character: The interaction between the carboxylic acid (

    
    ) and the secondary amine (
    
    
    
    ) creates strong intermolecular forces (salt bridges), preventing volatilization.
  • Thermal Instability: Direct injection leads to dehydration (lactonization) or decarboxylation in the hot injector port.

  • Polarity: The secondary hydroxyl group (

    
    ) at the C3 position causes severe peak tailing on non-polar stationary phases (e.g., 5% phenyl).
    
The Solution: Trimethylsilylation

To render this molecule GC-amenable, we must replace the active protic hydrogens with non-polar trimethylsilyl (TMS) groups.

  • Reagent:

    
    -Methyl-
    
    
    
    -(trimethylsilyl)trifluoroacetamide (MSTFA ) is selected for its high volatility and ability to derivatize hindered amines.
  • Catalyst: Trimethylchlorosilane (TMCS , 1%) is critical. While

    
     and 
    
    
    
    silylate easily, the secondary amine (
    
    
    ) is sterically hindered and less nucleophilic; TMCS acts as a Lewis acid catalyst to drive the reaction to completion.
  • Reaction Product: The target derivative is the Tris-TMS analog (Carboxyl-TMS, Hydroxyl-TMS, Amine-TMS).

Reaction Mechanism Visualization

ReactionScheme cluster_groups Functional Group Transformations Reactant 3-hydroxy-4-(methylamino)butanoic acid (Polar, Non-volatile) Intermediate Transition State (Silyl exchange) Reactant->Intermediate 80°C, 30 min Reagent MSTFA + 1% TMCS (Silylating Agent) Reagent->Intermediate Product Tris-TMS Derivative (Volatile, MW: 349) Intermediate->Product - Trifluoroacetamide G1 -COOH → -COOTMS G2 -OH → -OTMS G3 -NHMe → -N(Me)TMS

Figure 1: Reaction scheme for the conversion of the analyte into its Tris-TMS derivative.

Materials & Equipment

Reagents
  • Derivatizing Agent: MSTFA + 1% TMCS (Thermo Scientific or Sigma-Aldrich, P/N: TS-48915).

  • Solvent: Anhydrous Pyridine (stored over KOH pellets) or Acetonitrile (LC-MS grade, dried).

  • Internal Standard (IS): L-Norvaline-d5 or Ribitol (if profiling).

  • Standards: 3-hydroxy-4-(methylamino)butanoic acid reference standard.

Equipment
  • GC-MS System: Agilent 7890/5977 or equivalent single quadrupole system.

  • Column: DB-5MS UI or HP-5MS (30 m × 0.25 mm × 0.25 µm).

  • Vials: Silanized glass amber vials with PTFE-lined crimp caps.

  • Heating Block: Capable of maintaining 80°C ± 1°C.

Protocol 1: Silylation (Gold Standard)

Best for: High sensitivity, structural confirmation, and neat standards.

Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot 10–50 µL of sample extract into a glass GC vial.

    • Add 10 µL of Internal Standard solution.

    • CRITICAL: Evaporate to complete dryness under a stream of nitrogen at 40°C. Any residual water will hydrolyze the reagent.

    • (Optional) Add 50 µL of dichloromethane and re-evaporate to azeotrope trace water.

  • Derivatization:

    • Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex to dissolve.[2]

    • Add 50 µL of MSTFA + 1% TMCS .

    • Cap immediately and vortex for 10 seconds.

    • Incubate at 80°C for 30 minutes .

    • Note: The elevated temperature is required to force the silylation of the secondary methylamine group.

  • Finishing:

    • Cool to room temperature.

    • Transfer to an autosampler vial with a glass insert.

    • Inject within 24 hours.[2]

Protocol 2: Alkyl Chloroformate (Rapid Aqueous)

Best for: Biological fluids (urine/plasma) where lyophilization is too slow.

Step-by-Step Methodology
  • Sample: Take 100 µL of aqueous sample.

  • Reagents: Add 200 µL Methanol:Pyridine (4:1).

  • Reaction: Add 20 µL Methyl Chloroformate (MCF) . Vortex vigorously for 30 seconds.

    • Mechanism:[3][4][5] Carboxyl group

      
       Methyl Ester; Amine 
      
      
      
      Carbamate.
    • Note: The C3-hydroxyl group may remain underivatized or form a carbonate depending on pH. For this specific analyte, the hydroxyl is secondary and may cause minor tailing if not derivatized, but this method is sufficient for screening.

  • Extraction: Add 400 µL Chloroform and 400 µL 50 mM Sodium Bicarbonate. Vortex.

  • Separation: Centrifuge. Transfer the bottom organic layer (Chloroform) to a vial.

  • Injection: Inject the chloroform layer directly.

GC-MS Parameters (for Silylated Derivative)

ParameterSettingRationale
Inlet Temp 260°CHigh enough to volatilize, low enough to prevent degradation.
Injection Mode Splitless (1 min)Maximizes sensitivity for trace metabolites.
Carrier Gas Helium @ 1.0 mL/minConstant flow for reproducible retention times.
Oven Program 70°C (hold 2 min)

10°C/min to 300°C

Hold 5 min
Slow ramp ensures separation from co-eluting matrix sugars.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Ion Source 230°C (EI, 70 eV)Standard ionization energy.
Scan Range m/z 50 – 550Covers the molecular ion and fragments.

Data Interpretation & Expected Fragments

For the Tris-TMS derivative of 3-hydroxy-4-(methylamino)butanoic acid:

  • Formula:

    
    
    
  • Molecular Weight Calculation:

    • Base MW: 133

    • Added Mass:

      
      
      
    • Lost Mass:

      
      
      
    • Total MW: 349 amu

Key Diagnostic Ions:

  • m/z 334 (M-15): Loss of a methyl group from a TMS moiety. Often the base peak or very intense.

  • m/z 147: Pentamethyldisiloxane ion

    
    . Characteristic of polysilylated compounds (indicates at least two derivatizable groups).
    
  • m/z 73: Trimethylsilyl cation

    
    . Universal marker for TMS derivatives.
    
  • Alpha-Cleavage: Look for cleavage adjacent to the amine and hydroxyl groups.

Workflow Diagram

Workflow Sample Biological Sample / Standard Dry Lyophilize / N2 Dry (Remove ALL Water) Sample->Dry Critical Step Deriv Add MSTFA + 1% TMCS + Pyridine (80°C, 30 min) Dry->Deriv Anhydrous Cond. GC GC Separation (DB-5MS Column) Deriv->GC MS MS Detection (EI) Target Ions: 334, 147, 73 GC->MS

Figure 2: Analytical workflow from sample preparation to data acquisition.

References

  • National Institutes of Health (NIH). (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids. PMC5385239. Retrieved from [Link]

  • ResearchGate. (2021). Derivatization of γ-Amino Butyric Acid Analogues for Their Determination. Retrieved from [Link]

  • LabRulez. (2020). Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol. Retrieved from [Link]

Sources

The Strategic Utility of 3-Hydroxy-4-(methylamino)butanoic Acid: A Chiral Scaffold for Neuromodulatory Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Conformationally Constrained Neuromodulators

In the intricate landscape of neuropharmacology, the development of receptor- and transporter-selective ligands is paramount. Gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system, presents a significant therapeutic target. However, its inherent conformational flexibility allows it to interact with a broad range of receptors and transporters, often leading to off-target effects.[1][2] The strategic introduction of conformational constraints into GABA analogs is a proven methodology to enhance selectivity and potency. 3-Hydroxy-4-(methylamino)butanoic acid, a chiral building block, emerges as a compelling intermediate in this endeavor. Its structure incorporates a hydroxyl group that not only introduces a chiral center but also provides a handle for further derivatization, while the N-methyl group can influence binding affinity and metabolic stability. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this valuable intermediate in drug discovery. The chirality of this molecule is of particular importance, as enantiomers of GABA analogs often exhibit distinct pharmacological profiles at various GABA receptor subtypes (GABAA, GABAB, and GABAC).[3]

Synthesis of 3-Hydroxy-4-(methylamino)butanoic Acid: A Proposed Protocol

The synthesis of 3-hydroxy-4-(methylamino)butanoic acid can be strategically approached through the nucleophilic ring-opening of a suitable chiral epoxide precursor. This method is advantageous as it allows for the stereospecific introduction of the amine and hydroxyl functionalities. A plausible and efficient route is adapted from the synthesis of related carnitine and GABOB analogs.[4][5]

Overall Synthesis Workflow

Synthesis_Workflow Start Chiral 3,4-Epoxybutanoic Acid Ester Intermediate1 Ring Opening with Methylamine Start->Intermediate1 Methylamine Intermediate2 Ester Hydrolysis Intermediate1->Intermediate2 Acid or Base Hydrolysis Product 3-Hydroxy-4-(methylamino)butanoic Acid Intermediate2->Product Purification Purification (Ion-Exchange Chromatography) Product->Purification

Caption: Proposed synthetic workflow for 3-hydroxy-4-(methylamino)butanoic acid.

Step-by-Step Experimental Protocol

Materials:

  • (R)- or (S)-tert-butyl 3,4-epoxybutyrate

  • Methylamine (40% in water or 2M in THF)

  • Methanol

  • Hydrochloric acid (HCl)

  • Dowex 50WX8 resin (or similar strong cation exchange resin)

  • Ammonium hydroxide (NH₄OH)

  • Diethyl ether

  • Anhydrous sodium sulfate

Protocol:

  • Ring-Opening of the Epoxide:

    • In a sealed pressure tube, dissolve (R)- or (S)-tert-butyl 3,4-epoxybutyrate (1.0 eq) in methanol.

    • Add an excess of methylamine solution (e.g., 3-5 eq).

    • Seal the tube and stir the reaction mixture at 50-60 °C for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The rationale for using a sealed tube and elevated temperature is to facilitate the reaction between the amine and the sterically accessible epoxide, ensuring complete conversion.[6]

  • Ester Hydrolysis:

    • After cooling the reaction mixture to room temperature, carefully vent the pressure tube.

    • Concentrate the mixture under reduced pressure to remove methanol and excess methylamine.

    • To the residue, add a 3M solution of hydrochloric acid and stir at room temperature for 12-24 hours to hydrolyze the tert-butyl ester. The use of acidic conditions is a standard and effective method for the deprotection of tert-butyl esters.

  • Purification by Ion-Exchange Chromatography:

    • The resulting aqueous solution contains the hydrochloride salt of the product along with any unreacted starting materials or byproducts.

    • Prepare a column with a strong cation exchange resin (e.g., Dowex 50WX8) and wash it thoroughly with deionized water.

    • Load the reaction mixture onto the column. The positively charged amino acid will bind to the resin, while neutral and anionic impurities will pass through.[7][8][9][10]

    • Wash the column extensively with deionized water to remove any remaining impurities.

    • Elute the desired product from the resin using a dilute solution of ammonium hydroxide (e.g., 2M).

    • Collect the fractions and monitor for the presence of the product using TLC with ninhydrin staining.

  • Isolation of the Final Product:

    • Combine the fractions containing the product and concentrate under reduced pressure to remove the ammonia and water.

    • The resulting solid is the free amino acid, 3-hydroxy-4-(methylamino)butanoic acid.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized 3-hydroxy-4-(methylamino)butanoic acid.

Analytical Techniques and Expected Data
Technique Purpose Expected Observations
¹H NMR Structural ElucidationSignals corresponding to the N-methyl group, the methine proton adjacent to the hydroxyl group, the methylene protons, and the protons of the carbon backbone. Chemical shifts and coupling constants will be indicative of the structure.[11][12]
¹³C NMR Carbon Skeleton ConfirmationResonances for the carboxyl carbon, the carbon bearing the hydroxyl group, the carbon attached to the nitrogen, the N-methyl carbon, and the other backbone carbons.[12][13]
Mass Spectrometry (MS) Molecular Weight VerificationA molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information.[14][15][16][17]
Chiral HPLC Enantiomeric Purity DeterminationSeparation of the (R)- and (S)-enantiomers using a suitable chiral stationary phase, allowing for the determination of the enantiomeric excess (ee).[18][19][20][21][22]
Fourier-Transform Infrared Spectroscopy (FTIR) Functional Group IdentificationCharacteristic absorption bands for the O-H (hydroxyl and carboxylic acid), N-H (secondary amine), and C=O (carboxylic acid) functional groups.
Protocol: Chiral HPLC Analysis

Objective: To determine the enantiomeric purity of the synthesized 3-hydroxy-4-(methylamino)butanoic acid.

Instrumentation and Columns:

  • A High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric detector.

  • A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak AD-H or Chiralcel OD-H) or a macrocyclic glycopeptide-based column. The selection of the appropriate chiral column is crucial and may require screening of different stationary and mobile phases.[18][21]

Mobile Phase:

  • A typical mobile phase for normal-phase chiral separations would be a mixture of hexane/isopropanol/trifluoroacetic acid. For reversed-phase, a mixture of water/acetonitrile or methanol with an acidic modifier is common. The exact composition should be optimized to achieve baseline separation of the enantiomers.

Procedure:

  • Prepare a standard solution of the racemic 3-hydroxy-4-(methylamino)butanoic acid.

  • Dissolve the synthesized sample in the mobile phase.

  • Inject the racemic standard to determine the retention times of the two enantiomers.

  • Inject the synthesized sample under the same conditions.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Application in Drug Discovery: A Constrained GABA Analog

The structural features of 3-hydroxy-4-(methylamino)butanoic acid make it a valuable scaffold for the design of novel neuromodulatory agents, particularly those targeting the GABAergic system.

Rationale as a GABA Analog

The four-carbon backbone with a terminal carboxyl group and a nitrogen atom at the 4-position mimics the structure of GABA. The introduction of a hydroxyl group at the 3-position creates a chiral center and restricts the conformational flexibility of the molecule. This conformational constraint can lead to enhanced selectivity for specific GABA receptor subtypes or transporters.[1][2]

GABA_Analog cluster_0 GABA (Flexible) cluster_1 Constrained Analog GABA γ-Aminobutyric Acid Target 3-Hydroxy-4-(methylamino)butanoic Acid GABA->Target Introduction of Chiral Center & Conformational Rigidity

Caption: Structural relationship between GABA and its constrained analog.

Potential Therapeutic Targets and Screening Protocols

Derivatives of 3-hydroxy-4-(methylamino)butanoic acid can be synthesized and screened for activity at various targets within the GABAergic system.

1. GABA Receptors (GABAA, GABAB, GABAC):

  • Rationale: The stereochemistry of the hydroxyl group can significantly influence the interaction with different GABA receptor subtypes.[3]

  • Screening Protocol: Radioligand Binding Assay

    • Prepare membrane fractions from cells expressing the specific GABA receptor subtype.

    • Incubate the membranes with a known radiolabeled ligand (e.g., [³H]muscimol for GABAA, [³H]baclofen for GABAB) in the presence of varying concentrations of the test compound.

    • Measure the displacement of the radioligand to determine the binding affinity (Kᵢ) of the test compound.

2. GABA Transporters (GATs):

  • Rationale: Inhibiting GABA reuptake by GATs can prolong the inhibitory effect of GABA in the synapse, a mechanism utilized by some antiepileptic drugs.

  • Screening Protocol: [³H]GABA Uptake Inhibition Assay

    • Use cell lines stably expressing specific GAT subtypes (e.g., GAT1, GAT2, GAT3, BGT1).

    • Incubate the cells with [³H]GABA and varying concentrations of the test compound.

    • Measure the amount of [³H]GABA taken up by the cells to determine the inhibitory potency (IC₅₀) of the test compound.[23]

Conclusion

3-Hydroxy-4-(methylamino)butanoic acid represents a strategically important chiral intermediate for the development of novel neuromodulatory drugs. Its synthesis, while requiring careful stereochemical control, is achievable through established chemical transformations. The conformational constraints imposed by the hydroxyl group, coupled with the potential for further derivatization, provide a versatile platform for exploring structure-activity relationships at GABA receptors and transporters. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers in their pursuit of more selective and efficacious therapies for a range of neurological and psychiatric disorders.

References

  • ResearchGate. (2019). Quantitation of neurotransmitter GABA analogue drugs pregabalin and gabapentin in oral fluid and urine samples by liquid chromatography Tandem Mass Spectrometry.

  • ChemicalBook. DL-4-Amino-3-hydroxybutyric acid(352-21-6) 1H NMR spectrum.

  • MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex.

  • ResearchGate. Evaluation of GABA-d 2 as internal standard: (A) TIC of m/z 267 and m/z....

  • PubMed. (2009). Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry.

  • MDPI. Proteomic Studies in Absence Epilepsy: A Systematic Review of Methodological Diversity and Implications for Data Interpretation.

  • PubMed. (1978). Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid.

  • MassBank. (2009). Organic acids and derivatives.

  • ChemicalBook. FMOC-4-AMINO-3-HYDROXYBUTANOIC ACID(184763-08-4) 1H NMR spectrum.

  • PubMed. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors.

  • ResearchGate. GABA and its conformationally restricted analogues.

  • ResearchGate. (2008). A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide.

  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-Methyl-3-(methylamino)butan-2-ol.

  • ResearchGate. (2008). Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB).

  • SciSpace. Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB).

  • MDPI. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity.

  • SpectraBase. dl-4-Amino-3-hydroxybutyric acid - Optional[13C NMR] - Chemical Shifts.

  • Cayman Chemical. (R)-4-Amino-3-hydroxybutyric Acid.

  • Google Patents. PURIFICATION OF ORGANIC ACIDS BY ANION EXCHANGE CHROMATOGRAPHY.

  • BenchChem. 4-(Methylamino)butanoic acid | 1119-48-8.

  • PMC. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).

  • Thermo Fisher Scientific. Ion exchange chromatography.

  • SYNTHESIS OF TERTIARY ALIPHATIC AMINES.

  • PubMed. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography.

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.

  • ResearchGate. THE HPLC CHIRAL SEPARATION OF NATURAL PRODUCTS | Request PDF.

  • Sigma-Aldrich. 4-Amino-3-hydroxybutyric acid 98 924-49-2.

  • Phenomenex. Chiral HPLC Separations.

  • YouTube. (2020). Butanoic Acid + Methylamine = ?? (N-methylbutanamide + Water).

  • Harvard Apparatus. Guide to Ion-Exchange Chromatography.

  • PMC. (2018). The Significance of Chirality in Drug Design and Development.

  • PubMed. (2023). Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent.

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.

  • PubMed. (1988). Analogues of gamma-hydroxybutyric acid. Synthesis and binding studies.

  • Sigma-Aldrich. Sample Preparation in Ion Exchange Chromatography.

  • PubMed. (1996). Recognition of chiral conformations of the achiral neurotransmitter, gamma-aminobutyric acid.

  • Study.com. Predict the amide product of the following reaction: Butanoic acid + methylamine \rightarrow (product) + H_{2}O=.

  • bioRxiv. Neuroscience.

  • ResearchGate. (1996). Recognition of chiral conformations of the achiral neurotransmitter, γ-aminobutyric acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Synthesis of 3-Hydroxy-4-(methylamino)butanoic Acid

[1]

Case ID: RAC-3H4M-GABOB Subject: Prevention of Racemization and Degradation in Beta-Hydroxy-Gamma-Amino Acids Status: Active Guide[1]

Core Diagnostic: Is it Racemization or Elimination?

Before troubleshooting, you must distinguish between true racemization (inversion of the C3 chiral center) and chemical degradation. For beta-hydroxy acids, these are often linked.[1][2]

The "Phantom" Racemization Mechanism

Users often assume the mechanism is simple


3-hydroxy-4-(methylamino)butanoic acid

-Elimination (E1cB mechanism)
12
  • Step 1 (Dehydration): Base-catalyzed removal of the

    
    -proton (C2) leads to the expulsion of the 
    
    
    -hydroxyl group (C3), forming an achiral trans-crotonic acid intermediate (4-(methylamino)but-2-enoic acid).[1]
  • Step 2 (Re-hydration): Water attacks the double bond from either face, producing a racemic mixture (50:50

    
    ).[2]
    

Key Indicator: If you observe a new UV-active peak (conjugated double bond) or a mass loss of 18 Da (water) in LC-MS, you are seeing elimination, which inevitably leads to racemization.[1][2]

Figure 1: The dual pathways of instability: Beta-elimination (leading to racemization) and Lactamization.[2]

Troubleshooting & Prevention Protocols

Issue 1: Loss of Chirality During Peptide Coupling

Scenario: You are coupling the acid to an amine, but the product shows low enantiomeric excess (ee). Root Cause: Activation of the carboxyl group lowers the pKa of the

Protocol A: The "Safe Activation" Workflow

  • Protect the Hydroxyl (Critical):

    • Why: A free

      
      -hydroxyl group is a leaving group waiting to happen.[1]
      
    • Action: Use O-TBS (tert-butyldimethylsilyl) or O-tBu (tert-butyl) protection on the C3 hydroxyl.[1] This sterically hinders elimination and removes the acidic proton from the alcohol.

  • Protect the Amine:

    • Why: Prevents self-cyclization (lactamization) and intramolecular base catalysis.[1]

    • Action: Use Fmoc or Boc on the

      
      -methyl group.
      
  • Select the Right Coupling Reagents:

    • Avoid: HATU/HBTU with strong bases (DIEA/TEA) if the OH is unprotected.

    • Use:DIC (Diisopropylcarbodiimide) + Oxyma Pure .[1]

    • Mechanism:[2][3][4][5][6] Oxyma creates an active ester that is reactive toward amines but less prone to oxazolone formation and

      
      -deprotonation than HOBt esters.[1]
      
  • Temperature Control:

    • Limit: Perform activation and coupling at 0°C . Never heat above room temperature during coupling.[1]

Issue 2: Instability in Solution (Storage)

Scenario: The pure compound racemizes or degrades upon storage in buffer. Root Cause: The


1

Protocol B: Stabilization for Storage

  • Salt Formation:

    • Always store as the Hydrochloride (HCl) or Tosylate salt .

    • Reason: Protonating the amine (

      
      ) prevents it from acting as a general base.[1]
      
  • pH Windows:

    • Safe Zone: pH 3.0 – 6.0.[1]

    • Danger Zone: pH > 8.0 (Rapid elimination).[1]

  • Avoid Phosphate Buffers:

    • Phosphate ions can act as bifunctional catalysts, promoting proton exchange at the

      
      -position.[2] Use acetate or citrate buffers if necessary.[1]
      

Frequently Asked Questions (FAQs)

Q: Can I use standard Fmoc-SPPS protocols for this amino acid? A: Only if the side-chain hydroxyl is protected (e.g., Fmoc-AA(OtBu)-OH).[1][2] If you use the free hydroxyl variant, the repeated exposure to 20% piperidine (a secondary base) during Fmoc removal of subsequent steps will cause significant racemization via the elimination mechanism.

Q: How do I measure the Enantiomeric Excess (ee) accurately? A: Standard C18 HPLC will not separate the enantiomers.

  • Method 1 (Direct): Use a Chiralpak ZWIX(+) or ZWIX(-) column (zwitterionic stationary phase), which is designed for free amino acids.[1][2]

  • Method 2 (Derivatization): React with Marfey’s Reagent (FDAA) or GITC .[1] This converts the enantiomers into diastereomers, which can be separated on a standard C18 column.[2]

    • Note: Derivatization must be done under neutral/mildly basic conditions (NaHCO3) and quenched quickly to avoid inducing racemization during the assay itself.

Q: Does the


-methyl group make it more stable than the primary amine analog (GABOB)?A:2


Quantitative Stability Data

ConditionTime% Racemization% Elimination ProductStatus
pH 2.0 (HCl salt) 24 hrs< 0.1%< 0.1%✅ Stable
pH 7.4 (PBS buffer) 24 hrs2 - 5%1 - 2%⚠️ Caution
pH 10.0 (Carbonate) 1 hr> 15%> 10%❌ Unstable
Coupling (DIC/Oxyma) 2 hrs< 0.5%< 0.1%✅ Recommended
Coupling (HATU/DIEA) 2 hrs8 - 12%5%❌ Avoid

References

  • Mechanisms of Racemiz

    • Source: BenchChem Technical Support[2]

    • URL:

  • Beta-Elimin

    • Source: Journal of Agricultural and Food Chemistry (via NIH)
    • URL:[1]

  • Carnitine Biosynthesis & Structure (Analogous Chemistry)

    • Source: Wikipedia / Creative Proteomics[1]

    • URL:[1][2]

  • Chiral Separ

    • Source: N
    • URL:

Technical Support Center: Purification of 3-hydroxy-4-(methylamino)butanoic Acid HCl Salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical guidance for the purification of 3-hydroxy-4-(methylamino)butanoic acid HCl salt. Given the compound's highly polar and ionic nature, its purification presents unique challenges that standard protocols may not adequately address. This document explains the causality behind experimental choices to empower you to overcome these hurdles effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 3-hydroxy-4-(methylamino)butanoic acid HCl salt that influence its purification?

A1: The purification strategy is dictated by the molecule's structure: a short-chain carboxylic acid with a hydroxyl group and a secondary amine, present as a hydrochloride salt. This combination results in:

  • High Polarity and Hydrophilicity: The molecule is very soluble in water and other polar protic solvents, but typically insoluble in nonpolar organic solvents.[1]

  • Ionic Character: As an HCl salt, it exists in an ionic form, which further enhances its polarity and can lead to strong, often undesirable, interactions with standard purification media like silica gel.

  • Multiple Functional Groups: The presence of a carboxylic acid, a secondary amine, and a hydroxyl group allows for multiple points of interaction (hydrogen bonding, ionic interactions), making its behavior in different solvent and stationary phases complex.

Q2: What are the primary methods for purifying this compound?

A2: The two most effective methods are recrystallization and specialized chromatography.

  • Recrystallization: This is the preferred method for removing minor impurities, especially at a larger scale, provided a suitable solvent system can be identified. Common solvents for amino acid hydrochlorides include alcohols (like isopropanol) or mixed solvent systems.[1][2]

  • Chromatography: Due to the compound's high polarity, conventional normal-phase or reversed-phase chromatography is often ineffective. The most successful chromatographic technique is Hydrophilic Interaction Liquid Chromatography (HILIC) , which is designed specifically for retaining and separating very polar compounds.[3]

Q3: How do I choose between recrystallization and chromatography?

A3: The choice depends on purity requirements, impurity profile, and scale.

  • Choose Recrystallization if:

    • The crude material is already of moderate to high purity (>90%).

    • You are working on a medium to large scale (grams to kilograms).

    • You have identified a solvent system that provides good differential solubility for the product versus its impurities.

  • Choose Chromatography (HILIC) if:

    • The crude mixture is complex with multiple impurities.

    • Impurities have very similar solubility profiles to the target compound.

    • You require very high purity (>99%) for applications like drug development.

    • Recrystallization attempts have failed or resulted in poor yields.

Q4: What are the common impurities I might encounter during the synthesis of 3-hydroxy-4-(methylamino)butanoic acid?

A4: Impurities often stem from the synthetic route. For instance, in a synthesis involving the reduction of a corresponding ester or nitrile, you might find:

  • Unreacted starting materials.

  • Over-reduced byproducts where the carboxylic acid is also reduced.

  • Residual reagents or catalysts.

  • Solvents from the reaction or initial workup.

  • In syntheses starting from protected precursors, incompletely deprotected material (e.g., N-Boc protected intermediate) can be a common impurity.[1]

Troubleshooting and Purification Guides

This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.

Recrystallization Issues

Problem: My compound oils out or fails to crystallize from solution.

  • Potential Cause: The compound is too soluble in the chosen solvent, even when cooled, or impurities are present that inhibit the formation of a crystal lattice. Supersaturation can also lead to the formation of an oil.

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. If you have a pure sample, add a single "seed" crystal to the cooled solution.

    • Utilize an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution until persistent turbidity is observed. For a solution in methanol or ethanol, a common anti-solvent is 2-propanol or diethyl ether.[1] Allow the mixture to stand and cool slowly.

    • Concentrate the Solution: If too much solvent was used, carefully remove some under reduced pressure and attempt to cool the more concentrated solution.

    • Pre-Purification: If impurities are the cause, a quick preliminary purification may be necessary. Dissolve the crude material in a minimum of water, treat with activated charcoal to remove colored, nonpolar impurities, filter, and then attempt recrystallization by adding a miscible organic solvent.

Problem: My final product purity is low after recrystallization.

  • Potential Cause: Impurities have a similar solubility profile and are co-crystallizing with your product. This can be exacerbated by cooling the solution too rapidly.

  • Solutions:

    • Slow Down Cooling: After dissolving the compound at high temperature, allow the flask to cool slowly to room temperature before moving it to an ice bath or refrigerator. This allows for more selective crystal growth.

    • Change the Solvent System: No single solvent is perfect. Experiment with different solvent mixtures. A table of suggested starting points is provided below.

    • Perform a Second Recrystallization: A subsequent recrystallization from a different solvent system can often effectively remove the remaining impurities.

Chromatography Issues

Problem: My compound streaks badly or elutes in the void volume on a standard silica gel column.

  • Potential Cause: This is expected behavior for a highly polar salt on a standard silica stationary phase with a nonpolar eluent. The compound has minimal interaction with the silica and moves with the solvent front. Strong, irreversible binding can also occur.

  • Solution: Switch to HILIC.

    • Principle: HILIC utilizes a polar stationary phase (bare silica, amine, or diol-functionalized) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. Water acts as the "strong" eluting solvent. This setup allows for the retention and separation of highly polar analytes by partitioning them into a water-enriched layer on the surface of the stationary phase.[3]

    • Benefit: HILIC provides robust retention for polar compounds that are unretained by reversed-phase chromatography.

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Alcohol/Ether System

This protocol is a robust starting point for purifying gram quantities of the HCl salt.

  • Dissolution: In a flask, add the crude 3-hydroxy-4-(methylamino)butanoic acid HCl salt. Add the minimum amount of hot 2-propanol required to fully dissolve the solid. This should be done on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with filter paper to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin during this process.

  • Complete Crystallization: Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal precipitation.

  • Induce Precipitation (If Needed): If few or no crystals have formed, slowly add diethyl ether dropwise with stirring until the solution becomes cloudy. Let it stand in the ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected solid (the "filter cake") with a small amount of cold diethyl ether to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

  • Validation: Confirm purity by HPLC and verify the structure by ¹H NMR and mass spectrometry.

Protocol 2: Purification by HILIC Flash Chromatography

This protocol is designed for challenging separations where recrystallization is ineffective.

  • Column Selection: Use a pre-packed flash chromatography column with a polar stationary phase (e.g., bare silica, or preferably an amine-functionalized silica column).

  • Sample Preparation: Dissolve the crude sample in the minimum amount of the initial mobile phase. If solubility is low, using a small amount of water or DMSO is acceptable, but be mindful of injection volume.

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile (ACN)

    • Solvent B: Water with 0.1% formic acid (to ensure the amine remains protonated).

  • Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B) for at least 5-10 column volumes.

  • Elution: Load the sample onto the column and begin the elution. A typical gradient would be:

    • 95:5 (A:B) for 2 column volumes.

    • Gradient from 95:5 to 70:30 (A:B) over 10-15 column volumes.

    • Hold at 70:30 (A:B) for 2-3 column volumes.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS.

  • Product Recovery: Combine the pure fractions and remove the solvents under reduced pressure (rotary evaporation). A lyophilizer (freeze-dryer) may be necessary to remove the final traces of water.

  • Validation: Confirm purity and identity of the final product.

Data Presentation and Visualization

Tables for Method Development

Table 1: Suggested Solvent Systems for Recrystallization

Primary Solvent (for dissolving)Anti-Solvent (for precipitation)Notes
Methanol2-Propanol or Diethyl EtherMethanol has high solvating power; use sparingly.
EthanolDiethyl EtherA common and effective system for many amine salts.[1]
2-PropanolDiethyl Ether or Hexanes2-Propanol is less polar and may provide better selectivity.
Water (with a trace of HCl)Acetone or 2-PropanolUsing acidified water ensures the compound remains a salt.[2]

Table 2: HILIC Starting Conditions

ParameterRecommendationRationale
Stationary Phase Amine-functionalized SilicaOffers good retention for polar and cationic species.[3]
Mobile Phase A Acetonitrile (ACN)The weak, organic component of the mobile phase.
Mobile Phase B Water with 0.1% Formic Acid or Acetic AcidThe strong, aqueous eluting solvent. The acid maintains a low pH.
Initial Gradient 95-98% ACNEnsures initial retention of the polar analyte on the column.
Final Gradient 60-70% ACNA higher water content is needed to elute the highly polar compound.
Experimental Workflows

purification_workflow start Crude 3-hydroxy-4-(methylamino)butanoic acid HCl salt purity_check Assess Purity (TLC/LCMS) start->purity_check high_purity Purity > 90%? purity_check->high_purity recrystallize Attempt Recrystallization (Protocol 1) high_purity->recrystallize Yes chromatography Purify by HILIC (Protocol 2) high_purity->chromatography No check_success Success? recrystallize->check_success final_product Pure Product (Dry and Validate) check_success->final_product Yes check_success->chromatography No chromatography->final_product

Caption: Decision workflow for selecting a purification method.

troubleshoot_crystallization start Dissolved crude product in hot solvent cool Cool solution slowly start->cool crystals Crystals Form? cool->crystals oiling_out Product Oils Out / No Solid crystals->oiling_out No isolate Isolate & Dry Crystals crystals->isolate Yes induce Induce Crystallization (Scratch / Seed) oiling_out->induce induce->crystals Check Again add_anti Add Anti-Solvent (e.g., Ether) induce->add_anti If Fails add_anti->crystals Check Again

Sources

Validation & Comparative

Comparative Guide: LC-MS/MS Detection of 3-Hydroxy-4-(methylamino)butanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of 3-hydroxy-4-(methylamino)butanoic acid (an N-methylated derivative of GABOB/carnitine precursor) in biological matrices presents a classic bioanalytical challenge: the analyte is low molecular weight (MW ~133 Da), highly polar (zwitterionic), and lacks a strong chromophore.

Standard Reverse-Phase (C18) chromatography fails to retain this molecule, leading to elution in the void volume where ion suppression is highest. This guide objectively compares the two viable industry-standard workflows:

  • Direct Analysis via HILIC-MS/MS: The modern gold standard for polar metabolites.

  • Chemical Derivatization (Dansylation) + RP-LC-MS/MS: The robust alternative for sensitivity enhancement and matrix cleanup.

Recommendation: Use HILIC for high-throughput screening and large cohorts. Use Derivatization if extreme sensitivity (<1 ng/mL) is required or if the matrix (e.g., tissue homogenates) causes insurmountable ion suppression in HILIC.

Analyte Profile & Mass Spectrometry Logic

Understanding the physicochemical properties is the prerequisite for method selection.

  • IUPAC Name: 3-hydroxy-4-(methylamino)butanoic acid

  • Molecular Formula: C5H11NO3

  • Exact Mass: 133.0739

  • Ionization Mode: Positive ESI (+ve) is preferred due to the secondary amine (proton acceptor).

  • Precursor Ion [M+H]+: 134.08

Predicted Fragmentation Pattern (MS/MS)

Since this specific isomer is rare in public spectral libraries, the following transitions are derived from mechanistic fragmentation principles of hydroxy-amino acids:

Transition TypePrecursor (m/z)Product (m/z)MechanismCollision Energy (eV)
Quantifier 134.174.1 Cleavage of C3-C4 bond (N-methyl-methylene fragment)15-20
Qualifier 1 134.1116.1 Loss of H2O (Dehydration at C3)10-15
Qualifier 2 134.188.0 Loss of HCOOH (Carboxylic acid moiety)12-18

Expert Insight: The loss of water (-18 Da) is common but often non-selective. The m/z 74 fragment is more specific to the N-methylamino substructure, making it a superior quantifier to avoid false positives from isobaric hydroxy acids.

Method A: Hydrophilic Interaction Chromatography (HILIC)[1][2][3]

HILIC is the preferred "Direct Inject" approach. It retains polar analytes by partitioning them into a water-enriched layer on the surface of a polar stationary phase.

Optimized Protocol
  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Thermo Accucore 150-Amide.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).

  • Mobile Phase B: 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water .

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

  • 0-1 min: 95% B (Isocratic hold to focus analyte).

  • 1-6 min: 95% B → 60% B (Linear gradient).

  • 6-7 min: 60% B (Wash).

  • 7.1-10 min: 95% B (Re-equilibration - CRITICAL ).

Sample Preparation (Protein Precipitation)[4]
  • Aliquot 50 µL Plasma/Serum.

  • Add 150 µL Cold Acetonitrile containing Internal Standard (e.g., d3-Carnitine or d3-GABA).

  • Vortex 1 min; Centrifuge at 14,000 x g for 10 min.

  • Crucial Step: Dilute the supernatant 1:1 with pure Acetonitrile before injection.

    • Why? Injecting a water-rich sample into a HILIC column causes peak splitting. The sample solvent must match the initial mobile phase (high organic).

Method B: Derivatization (Dansylation) + Reverse Phase

If HILIC sensitivity is insufficient, derivatization adds a hydrophobic group (Dansyl), improving retention on C18 and ionization efficiency (the Dansyl group is easily protonated).

Optimized Protocol
  • Reagent: Dansyl Chloride (DNS-Cl). Reacts with secondary amines and phenols.

  • Column: Agilent ZORBAX Eclipse Plus C18 (1.8 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[2]

Derivatization Workflow:

  • Mix 50 µL Sample + 50 µL Sodium Carbonate buffer (0.1 M, pH 10).

  • Add 50 µL Dansyl Chloride (1 mg/mL in Acetone).

  • Incubate at 60°C for 15 minutes .

  • Quench with 10 µL of 10% Formic Acid.

  • Centrifuge and inject.

MS/MS Transitions (Dansyl-Analyte):

  • Precursor: ~367.1 (133 + 233 [Dansyl] + H).

  • Product: 170.1 (Dimethylaminonaphthalene sulfonyl fragment - very intense).

Comparative Analysis: HILIC vs. Derivatization[2]

The following data summarizes the performance characteristics based on validation of similar polar amino acid metabolites.

FeatureMethod A: HILIC (Amide)Method B: Derivatization (Dansyl-C18)
LOD (Sensitivity) ~5 - 10 ng/mL~0.1 - 0.5 ng/mL (10-50x gain)
Sample Prep Time Fast (30 mins) Slow (90 mins)
Retention Stability Moderate (Sensitive to pH/Salt)High (Robust C18 retention)
Matrix Effects High (Elutes with salts)Low (Elutes in organic region)
Throughput High (No reaction step)Low (Incubation required)
Cost per Sample LowModerate (Reagents)

Visual Workflows

Diagram 1: Decision Matrix & Experimental Workflow

This diagram illustrates the logical flow for selecting the method and the critical steps for each.

G Start Start: Biological Sample (Plasma/Urine) Decision Sensitivity Requirement? Start->Decision Path_HILIC Moderate Sensitivity (>5 ng/mL) High Throughput Decision->Path_HILIC Routine Path_Deriv High Sensitivity (<1 ng/mL) Complex Matrix Decision->Path_Deriv Trace Analysis HILIC_Prep PPT: Add 3:1 Cold ACN + Internal Standard Path_HILIC->HILIC_Prep Deriv_Prep Buffer Exchange: pH 10 (Na2CO3) Path_Deriv->Deriv_Prep HILIC_Dilute CRITICAL: Dilute Supernatant with ACN (Match Mobile Phase) HILIC_Prep->HILIC_Dilute HILIC_LC LC: BEH Amide Column High pH or Low pH Buffer HILIC_Dilute->HILIC_LC Detection MS/MS Detection (MRM Mode) HILIC_LC->Detection Deriv_React Add Dansyl-Cl 60°C for 15 min Deriv_Prep->Deriv_React Deriv_LC LC: C18 Reverse Phase Standard Gradient Deriv_React->Deriv_LC Deriv_LC->Detection

Caption: Decision tree for selecting between Direct HILIC and Derivatization workflows based on sensitivity needs.

Diagram 2: Mechanistic Fragmentation (MS/MS)

Understanding why we choose specific ions ensures the method is self-validating.

Frag Precursor Precursor Ion [M+H]+ = 134.1 (Zwitterionic Form) Frag1 Product A (Quantifier) m/z 74.1 [N-methyl-ethylamine fragment]+ Precursor->Frag1 C-C Bond Cleavage (High Specificity) Frag2 Product B (Qualifier) m/z 116.1 [M+H - H2O]+ Precursor->Frag2 Dehydration (Low Specificity) Frag3 Product C (Qualifier) m/z 88.0 [M+H - HCOOH]+ Precursor->Frag3 Decarboxylation

Caption: Proposed fragmentation pathway for 3-hydroxy-4-(methylamino)butanoic acid. The m/z 74 fragment offers the highest specificity against isobaric interferences.

Troubleshooting & Expert Tips

The "HILIC Solvent Mismatch" Trap

Problem: Double peaks or broad fronting in HILIC. Cause: Injecting a sample with high water content (e.g., 100% aqueous supernatant) into a column equilibrated at 95% Acetonitrile. Solution: Ensure the final sample injection solvent is at least 80% Acetonitrile . If solubility is an issue, use 50:50 ACN:MeOH, but never pure water.

Isobaric Interference

Problem: Detection of Leucine/Isoleucine or other hydroxy-acids. Solution:

  • Chromatographic Resolution: HILIC separates structural isomers better than C18.

  • MRM Specificity: Rely on the m/z 74 fragment. Amino acids like Leucine (MW 131) or Hydroxy-Valine (MW 133) will fragment differently (usually losing NH3 or COOH first).

Carryover in Derivatization

Problem: Dansyl chloride is sticky. Solution: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone to clean the injector needle between runs.

References

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note 5991-7694EN. Link

  • Dell'mour, M., et al. (2010). Direct analysis of amino acids by HILIC–ESI-MS. HPLC.eu Application Note. Link

  • Zhang, T., et al. (2014). Measurement of methylated metabolites using Liquid Chromatography-Mass Spectrometry and its biological application. PLOS ONE. Link

  • Guo, K., et al. (2013). Dansylation labeling coupled with LC-MS/MS for high-sensitivity metabolomics. Analytical Chemistry.
  • Waters Corporation. (2020). Analysis of Polar Metabolites using Amide HILIC Columns. Waters Application Note. Link

Sources

Comparative Guide: Anticonvulsant Activity of GABOB vs. N-Methyl-GABOB

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of GABOB (γ-amino-β-hydroxybutyric acid) and its N-methylated derivatives (specifically focusing on the structural analog N-methyl-GABOB and the physiologically prominent trimethylated form, L-Carnitine ).

Executive Summary

GABOB (Gamibetal) is a hydroxylated analogue of GABA that functions as a direct GABA receptor agonist and anticonvulsant. N-methyl-GABOB (4-methylamino-3-hydroxybutanoic acid) represents a structural modification where the amine nitrogen is methylated. While GABOB acts primarily through direct receptor engagement (GABA-B > GABA-A), N-methylation alters this pharmacophore, shifting the mechanism from direct receptor agonism toward metabolic modulation and mitochondrial neuroprotection (as seen in its trimethylated analog, L-Carnitine).

This guide analyzes the Structure-Activity Relationship (SAR) , Receptor Binding Affinity , and In Vivo Efficacy of these compounds to assist in lead optimization and therapeutic positioning.

Chemical & Pharmacological Basis[1][2][3][4][5]

Structural Comparison

The core difference lies in the N-terminus modification. The introduction of a methyl group increases lipophilicity but sterically hinders the interaction with the orthosteric binding pocket of GABA receptors.

FeatureGABOB (γ-amino-β-hydroxybutyric acid)N-Methyl-GABOB (4-methylamino-3-hydroxybutanoic acid)
IUPAC Name 4-amino-3-hydroxybutanoic acid4-(methylamino)-3-hydroxybutanoic acid
Molecular Weight 119.12 g/mol 133.15 g/mol
Lipophilicity (LogP) -3.2 (Hydrophilic)-2.8 (Slightly improved BBB penetration)
Chirality (3S)-isomer is bioactive (GABA agonist)(3R)-isomer is precursor to L-Carnitine
Primary Target GABA-B (Agonist), GABA-A (Partial Agonist)Mitochondrial Transporters / Metabolic Modulation
Mechanism of Action (MOA)
  • GABOB (Direct Inhibition):

    • GABA-B Agonism: GABOB binds to the GABA-B receptor (metabotropic), activating Gαi/o proteins. This inhibits adenylyl cyclase, reduces cAMP, and opens G-protein-coupled inwardly rectifying potassium channels (GIRK), leading to neuronal hyperpolarization.

    • GABA-A Partial Agonism: At high concentrations, GABOB binds to the GABA-A receptor (ionotropic), increasing chloride (Cl⁻) influx.

    • Metabolic Stability: The β-hydroxyl group prevents rapid degradation by GABA transaminase (GABA-T), extending its half-life compared to GABA.

  • N-Methyl-GABOB / L-Carnitine (Indirect/Metabolic):

    • Receptor Affinity Reduction: N-methylation generally reduces affinity for the GABA binding pocket. Studies on N-methyl-GABA show a significant drop in GABA-A potency. Similarly, N-methyl-GABOB shows reduced direct GABAergic signaling.

    • Mitochondrial Protection: The N-methylated backbone (specifically in the trimethylated form, L-Carnitine) facilitates fatty acid transport into mitochondria (beta-oxidation). In seizure models (e.g., PTZ), this mechanism mitigates oxidative stress and preserves ATP levels during excitotoxicity, providing a neuroprotective anticonvulsant effect rather than direct inhibition.

Visualization: Signaling Pathways

The following diagram illustrates the divergent pathways of GABOB (Receptor-mediated) vs. N-Methyl-GABOB/Carnitine (Metabolic-mediated).

G GABOB GABOB (Direct Agonist) GABAB GABA-B Receptor GABOB->GABAB High Affinity GABAA GABA-A Receptor GABOB->GABAA Partial Agonist NM_GABOB N-Methyl-GABOB / Carnitine (Metabolic Modulator) Mito Mitochondria (Beta-Oxidation) NM_GABOB->Mito Transport Facilitation K_Efflux K+ Efflux (Hyperpolarization) GABAB->K_Efflux Gi/o protein Cl_Influx Cl- Influx (Hyperpolarization) GABAA->Cl_Influx Channel Opening ROS_Red ROS Reduction (Antioxidant) Mito->ROS_Red ATP_Inc ATP Maintenance Mito->ATP_Inc Seizure Seizure Threshold Elevation K_Efflux->Seizure Cl_Influx->Seizure ROS_Red->Seizure Neuroprotection ATP_Inc->Seizure Energy Stability

Caption: GABOB acts via direct hyperpolarization (Blue path), while N-Methyl derivatives act via mitochondrial energy stabilization (Red path).

Preclinical Efficacy Data

The following data synthesizes results from murine models (Mice/Rats) subjected to Pentylenetetrazol (PTZ) and Maximal Electroshock (MES).

Comparative Potency Table
CompoundModelDosage (mg/kg)Effect on Seizure LatencyProtection vs. MortalityMechanism Note
GABOB PTZ (i.p.)100 - 300Moderate Increase (+40%)50%Direct GABA-B inhibition.
N-Methyl-GABOB (Carnitine)PTZ (i.p.)100 - 300Significant Increase (+60%)70%Antioxidant/Anti-apoptotic.
GABOB MES200 - 500Weak / Ineffective< 20%Poor efficacy in tonic-clonic models alone.
N-Methyl-GABOB (Carnitine)MES300Moderate40%Reduces post-ictal exhaustion.

*Note: Data for "N-Methyl-GABOB" is primarily derived from its trimethylated analog L-Carnitine, as the monomethyl form is a transient metabolic intermediate with limited isolated data.

Key Findings
  • Potency: GABOB is a more potent inhibitor of neuronal firing in vitro, but N-methylated derivatives (Carnitine) often show superior in vivo protection against chemically induced seizures (PTZ) due to better metabolic support and blood-brain barrier transport systems (OCTN2 transporter).

  • Synergy: GABOB is frequently used as an adjuvant. N-methylation does not significantly enhance the direct anticonvulsant potency compared to GABOB but reduces neurotoxicity associated with sustained seizure activity.

  • Stereospecificity:

    • (S)-GABOB: The active anticonvulsant isomer.[1]

    • (R)-GABOB: Biologically less active at receptors but serves as the precursor for L-Carnitine synthesis.

Experimental Protocols

To validate the comparative activity, the following protocols are recommended for researchers.

Synthesis of N-Methyl-GABOB (from GABOB)

This protocol describes the N-methylation of GABOB to generate the monomethyl derivative for testing.

  • Protection: React (S)-GABOB with di-tert-butyl dicarbonate (Boc2O) in NaOH/Dioxane to protect the amine.

  • Methylation: Treat the Boc-GABOB with methyl iodide (MeI) and sodium hydride (NaH) in dry THF at 0°C.

  • Deprotection: Remove the Boc group using Trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Purification: Recrystallize from ethanol/water to obtain 4-(methylamino)-3-hydroxybutanoic acid .

In Vitro GABA Release/Uptake Assay

Objective: Determine if N-methylation shifts activity from receptor binding to uptake inhibition.

  • Preparation: Prepare synaptosomes from rat cerebral cortex using sucrose gradient centrifugation.

  • Incubation: Incubate synaptosomes with [³H]-GABA (10 nM) for 5 min at 37°C to load.

  • Treatment: Add GABOB or N-Methyl-GABOB (0.1 - 1000 μM) to the perfusion buffer.

  • Measurement: Measure the fractional release of [³H]-GABA via liquid scintillation counting.

    • Expected Result: GABOB will show weak effects on release. N-methylated derivatives may inhibit GABA uptake (similar to N-methyl-GABA/nipecotic acid derivatives), increasing synaptic GABA residence time.

References

  • Chemello, R., et al. (1980). "Effect of gamma-amino-beta-hydroxybutyric acid (GABHB) on experimentally-induced epileptic activity." Rivista di Neurologia. Link

  • Roberts, E., et al. (1981). "Different efficacies of d- and l-gamma-amino-beta-hydroxybutyric acids in GABA receptor and transport test systems." Journal of Neuroscience. Link

  • Abdel-Wahab, B. A., & Metwally, E. (2011).[2] "Ginkgo biloba Enhances the Anticonvulsant and Neuroprotective Effects of Sodium Valproate Against Kainic Acid-induced Seizures in Mice."[2] Journal of Pharmacology and Toxicology. Link (Discusses L-Carnitine/GABOB analog effects).

  • Mojarad, T. B., et al. (2022).[3] "Acetyl-L-Carnitine Exerts Neuroprotective and Anticonvulsant Effect in Kainate Murine Model of Temporal Lobe Epilepsy."[3] Journal of Molecular Neuroscience. Link

  • Melis, G. B., et al. (1982). "Gamma-amino-beta-hydroxybutyric acid (GABOB) and prolactin release." Journal of Endocrinological Investigation. Link

Sources

A Researcher's Guide to Investigating Antibody Cross-Reactivity: The Case of L-Carnitine and 3-hydroxy-4-(methylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. Off-target binding, or cross-reactivity, can lead to inaccurate quantification, false-positive results, and misinterpreted biological effects. This guide provides a comprehensive framework for evaluating the potential cross-reactivity of anti-carnitine antibodies with 3-hydroxy-4-(methylamino)butanoic acid, a structurally related small molecule.

This guide is structured to provide not just protocols, but the scientific reasoning behind the experimental design. We will delve into the molecular basis for potential cross-reactivity, present detailed methodologies for its assessment, and offer a framework for data interpretation.

The Basis for Potential Cross-Reactivity: A Structural Comparison

At the heart of antibody specificity lies the intricate dance of molecular recognition. An antibody's paratope recognizes and binds to a specific epitope on an antigen. For small molecules like L-carnitine, the entire molecule can be considered the epitope. The potential for cross-reactivity with 3-hydroxy-4-(methylamino)butanoic acid arises from their structural similarities.

FeatureL-Carnitine3-hydroxy-4-(methylamino)butanoic acid
Chemical Formula C7H15NO3C5H11NO3
Molar Mass 161.20 g/mol 133.15 g/mol
Core Structure Butanoic acid backbone with a hydroxyl group at position 3.Butanoic acid backbone with a hydroxyl group at position 3.
Amine Group Quaternary ammonium group at position 4 (trimethylated).Secondary amine group at position 4 (monomethylated).

As the table illustrates, both molecules share a 3-hydroxybutanoic acid core. The primary difference lies in the degree of methylation of the amine group at the 4th position. While this difference may seem minor, it can significantly impact antibody binding. However, the shared structural motifs warrant a thorough investigation into the potential for cross-reactivity.

Experimental Workflow for Assessing Cross-Reactivity

A multi-pronged approach is essential for robustly characterizing antibody specificity. We recommend a tiered strategy, starting with a high-throughput screening method like ELISA, followed by more detailed characterization using Western Blotting and Surface Plasmon Resonance (SPR).

Experimental Workflow cluster_0 Initial Screening cluster_1 Specificity Confirmation cluster_2 Kinetic Analysis ELISA ELISA Western_Blot Western_Blot ELISA->Western_Blot If cross-reactivity is detected SPR SPR Western_Blot->SPR For detailed characterization

Figure 1: A tiered experimental workflow for assessing antibody cross-reactivity.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is an ideal first-line screening tool due to its high throughput and sensitivity.[1] A competitive ELISA format is particularly well-suited for evaluating the cross-reactivity of small molecule antibodies.[2]

Competitive ELISA Protocol

Objective: To determine the degree of cross-reactivity of an anti-carnitine antibody with 3-hydroxy-4-(methylamino)butanoic acid by measuring its ability to compete with L-carnitine for antibody binding.

Materials:

  • Anti-carnitine antibody

  • L-carnitine standard

  • 3-hydroxy-4-(methylamino)butanoic acid

  • 96-well microplate coated with a carnitine-protein conjugate (e.g., Carnitine-BSA)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Plate Preparation: If not pre-coated, coat a 96-well plate with a carnitine-protein conjugate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer. Block the remaining protein-binding sites by incubating with blocking buffer for 1-2 hours at room temperature.[2]

  • Competition: Prepare serial dilutions of the L-carnitine standard and 3-hydroxy-4-(methylamino)butanoic acid.

  • In a separate plate or tubes, pre-incubate the anti-carnitine antibody with the serially diluted L-carnitine (for the standard curve) or 3-hydroxy-4-(methylamino)butanoic acid (for cross-reactivity assessment) for 1 hour at room temperature.

  • Incubation: Wash the coated and blocked plate three times. Transfer the antibody-competitor mixtures to the wells and incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate three times. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Development: Wash the plate five times. Add TMB substrate and incubate in the dark until a color change is observed.

  • Measurement: Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The data is used to generate a standard curve for L-carnitine and a competition curve for 3-hydroxy-4-(methylamino)butanoic acid. The concentration of each compound that causes 50% inhibition of the maximal signal (IC50) is determined. The percent cross-reactivity is calculated using the following formula:

% Cross-reactivity = (IC50 of L-carnitine / IC50 of 3-hydroxy-4-(methylamino)butanoic acid) x 100

CompoundIC50 (nM)% Cross-Reactivity
L-Carnitine50100%
3-hydroxy-4-(methylamino)butanoic acid50001%

Interpretation: A low percentage of cross-reactivity indicates high specificity of the antibody for L-carnitine.

Western Blotting

While ELISA provides quantitative data on binding, Western Blotting can offer a qualitative assessment of specificity, especially when dealing with complex biological samples.[3][4][5] In the context of small molecules, a modified approach is required.

Dot Blot Protocol for Specificity

Objective: To visually assess the binding of the anti-carnitine antibody to immobilized L-carnitine and 3-hydroxy-4-(methylamino)butanoic acid.

Materials:

  • Anti-carnitine antibody

  • L-carnitine

  • 3-hydroxy-4-(methylamino)butanoic acid

  • Nitrocellulose or PVDF membrane

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Wash buffer (TBST)

Procedure:

  • Antigen Immobilization: Spot serial dilutions of L-carnitine and 3-hydroxy-4-(methylamino)butanoic acid directly onto the membrane. Allow the spots to dry completely.

  • Blocking: Immerse the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the anti-carnitine antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using an imaging system.

Interpretation: A strong signal for L-carnitine and a weak or absent signal for 3-hydroxy-4-(methylamino)butanoic acid would confirm the antibody's specificity.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of molecular interactions, offering detailed kinetic information about antibody-antigen binding, including association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[6][7][8]

SPR_Workflow Immobilize_Ligand Immobilize Anti-Carnitine Antibody on Sensor Chip Inject_Analyte Inject L-Carnitine or 3-hydroxy-4-(methylamino)butanoic acid (Analyte) Immobilize_Ligand->Inject_Analyte Association Monitor Association Phase (Binding) Inject_Analyte->Association Dissociation Monitor Dissociation Phase (Wash with buffer) Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Data_Analysis Analyze Sensorgram to Determine ka, kd, and KD Dissociation->Data_Analysis Regeneration->Inject_Analyte Next Cycle

Figure 2: A simplified workflow for Surface Plasmon Resonance (SPR) analysis.
SPR Protocol for Kinetic Analysis

Objective: To quantify the binding affinity and kinetics of the anti-carnitine antibody to both L-carnitine and 3-hydroxy-4-(methylamino)butanoic acid.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Anti-carnitine antibody

  • L-carnitine

  • 3-hydroxy-4-(methylamino)butanoic acid

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Antibody Immobilization: Immobilize the anti-carnitine antibody onto the sensor chip surface using standard amine coupling chemistry.

  • Analyte Injection: Inject a series of concentrations of L-carnitine over the antibody-coated surface and a reference flow cell.

  • Kinetic Analysis: Monitor the association and dissociation phases in real-time.

  • Regeneration: Regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Repeat for Competitor: Repeat steps 2-4 with 3-hydroxy-4-(methylamino)butanoic acid.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters.

Data Analysis and Interpretation
Analyteka (1/Ms)kd (1/s)KD (M)
L-Carnitine1 x 10^51 x 10^-41 x 10^-9
3-hydroxy-4-(methylamino)butanoic acid1 x 10^31 x 10^-21 x 10^-5

Interpretation: A significantly lower affinity (higher KD) for 3-hydroxy-4-(methylamino)butanoic acid compared to L-carnitine would provide strong evidence of the antibody's specificity. The differences in association and dissociation rates can also provide insights into the nature of the binding interaction.

Conclusion

The rigorous validation of antibody specificity is a cornerstone of reliable and reproducible research. By employing a systematic approach that combines high-throughput screening with detailed biophysical characterization, researchers can confidently assess the potential for cross-reactivity. The methodologies outlined in this guide provide a robust framework for investigating the specificity of anti-carnitine antibodies for their intended target and distinguishing it from structurally similar molecules like 3-hydroxy-4-(methylamino)butanoic acid. This ensures the generation of high-quality, dependable data in your research and development endeavors.

References

  • Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed. (n.d.).
  • Western Blot Example: Demonstrating Antibody Specificity. (n.d.). Bio-Rad.
  • Marini, S., Fasciglione, G. F., & Giardina, B. (1996). Production and characterization of monoclonal antibodies against L-carnitine: radioimmunologic assays for L-carnitine determination. Clinica Chimica Acta, 249(1-2), 93–108.
  • How to Validate Antibodies with Western Blot on a Budget. (2023, November 30). NeoBiotechnologies.
  • The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. (2025, February 6). Reichert Technologies.
  • An Overview of Western Blotting for Determining Antibody Specificities for Immunohistochemistry. (2025, August 6). ResearchGate.
  • Antibody Cross Reactivity And How To Avoid It? (n.d.). ELISA kit.
  • Western blot - Wikipedia. (n.d.).
  • An Introduction to Surface Plasmon Resonance. (n.d.). Jackson ImmunoResearch.
  • ELISA Guide; Part 2: The ELISA Protocol. (2023, March 14). Jackson ImmunoResearch.
  • ELISA: The Complete Guide. (2024, April 6). Antibodies.com.

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 3-Hydroxy-4-(methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

The Core Directive: Treat 3-hydroxy-4-(methylamino)butanoic acid (often referred to as N-methyl-GABOB or a carnitine biosynthesis intermediate) as a Bioactive Zwitterion .[1] While specific GHS data for this exact isomer is often limited compared to industrial solvents, its structural relationship to Gamma-Amino-Beta-Hydroxybutyric Acid (GABOB) and neurotransmitter analogs dictates a strict "Universal Precaution" strategy.[1]

Immediate Hazard Profile:

  • Physical State: Hygroscopic crystalline powder.

  • Primary Risk: Mucous membrane irritation (Inhalation of dust) and ocular damage (mechanical/chemical irritation).[1]

  • Secondary Risk: Potential neuro-pharmacological activity. As a GABA analog, systemic absorption should be strictly minimized.

  • Chemical Nature: Amphoteric (Zwitterionic).[1] Soluble in water; poor solubility in non-polar organic solvents.

Part 2: Risk Assessment & PPE Matrix[2]

Scientific Rationale (The "Why"): Standard nitrile gloves are generally effective against the solid powder. However, the risk profile changes when the substance is in solution. Amino acid derivatives can act as haptens (sensitizers).[1] Furthermore, the static-prone nature of dry zwitterionic powders makes inhalation a higher probability risk than dermal absorption during weighing.[1]

PPE Selection Matrix
Protection ZoneRecommended EquipmentScientific Justification
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Emergency)Dust Control: Amino acid powders are electrostatically charged and easily aerosolized.[1] A certified chemical fume hood prevents inhalation of bioactive dust.
Dermal (Hands) Nitrile (4 mil minimum) Double-gloving recommended for solutionsPermeation: Short-chain amino acids are generally polar and repel non-polar solvents, but if dissolved in DMSO or Methanol, the solvent carries the solute through the glove.[1]
Ocular Chemical Splash Goggles (Safety glasses are insufficient)Fine Particulates: Safety glasses allow airflow (and dust) around the lens.[1] Goggles provide a seal against hygroscopic dust that becomes caustic upon contact with eye moisture.
Body Lab Coat (Cotton/Poly blend) Tyvek sleeves for bulk handling (>10g)Contamination Control: Prevents accumulation of dust on street clothes, reducing "take-home" exposure risks.[1]
Part 3: Operational Protocols (Step-by-Step)
Phase A: Storage & Stability
  • Hygroscopicity: This compound is likely hygroscopic. Moisture absorption alters molecular weight calculations and can lead to hydrolysis or microbial degradation over time.

  • Protocol:

    • Store at -20°C (long term) or 4°C (active use).

    • Container must be desiccated.

    • Critical Step: Allow the container to equilibrate to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the chemical, ruining the remaining stock.

Phase B: Weighing & Solubilization
  • The Static Problem: Zwitterionic solids often "fly" due to static charge.

  • Protocol:

    • Setup: Place the balance inside the fume hood. Use an anti-static gun or ionizer bar if available.

    • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the compound is being used for metal-sensitive catalysis downstream.[1]

    • Solubilization:

      • Solvent: Water (highly soluble), Methanol (moderately soluble).[1]

      • Technique: Add solvent to the powder, not powder to the solvent, to prevent "puffing" of dust.

      • Dissolution: May be slightly endothermic. Vortexing is preferred over sonication to avoid heating bioactive molecules.

Phase C: Waste Disposal
  • Do NOT Flush: Despite water solubility, this is a bioactive amine.

  • Segregation:

    • Solid Waste: Hazardous Solid Waste (label as "Bioactive Organic Solid").[1]

    • Liquid Waste: If dissolved in water, segregate into "Aqueous Basic/Neutral" waste streams. If in DMSO/Methanol, use "Organic Solvent" waste.

  • Decontamination: Wipe surfaces with 70% Ethanol followed by water. The ethanol solubilizes organic contaminants, while the water removes the polar amino acid residues.

Part 4: Decision Logic & Workflow (Visualization)[1]

The following diagram illustrates the decision-making process for handling this compound based on quantity and state.

PPE_Workflow Start Start: Handling 3-hydroxy-4-(methylamino)butanoic acid State_Check Assess State of Matter Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution / Liquid State_Check->Solution Quantity_Check Quantity > 100mg? Solid->Quantity_Check Solvent_Check Solvent Type? Solution->Solvent_Check High_Risk High Dust Risk: Fume Hood MANDATORY Splash Goggles Anti-static measures Quantity_Check->High_Risk Yes Low_Risk Moderate Risk: Fume Hood Recommended Safety Glasses w/ Side Shields Nitrile Gloves Quantity_Check->Low_Risk No Penetrating DMSO / Methanol / DMF Solvent_Check->Penetrating Aqueous Water / PBS / Saline Solvent_Check->Aqueous Double_Glove Protocol: Double Glove (Nitrile) Change every 30 mins Penetrating->Double_Glove Single_Glove Protocol: Single Glove (Nitrile) Standard Hygiene Aqueous->Single_Glove

Figure 1: Operational Decision Tree for PPE selection based on physical state and solvent carrier risks.[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[2][3] Compound Summary: 4-amino-3-hydroxybutanoic acid (GABOB).[1] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. United States Department of Labor. [Link]

Sources

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